molecular formula C19H13BrO3 B2869174 6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 225367-38-4

6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2869174
CAS No.: 225367-38-4
M. Wt: 369.214
InChI Key: JURURZRRXLJDSV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000004598252 .

Scientific Research Applications

Antimicrobial Applications

Research has explored the synthesis of novel metal complexes with derivatives of 6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one as ligands. These complexes have been evaluated for their in vitro antimicrobial activity against several strains of bacteria and fungi. Studies have found that coordination of metals with the ligand enhances antimicrobial activity, though the activity may still be moderate compared to standard drugs (Vyas, 2009).

Chemical Synthesis and Characterization

Significant work has been done on the chemical synthesis and characterization of derivatives of this compound. For example, reactions involving zinc enolates derived from bromoalkanones with 3-aroyl-6-bromochromen-2-ones have led to the synthesis of various chroman-2-ones as single stereoisomers (Shchepin et al., 2006). Moreover, microwave-assisted cyclization under mildly basic conditions has been utilized for the synthesis of benzo[c]chromen-6-ones and their tetrahydro analogues, highlighting an efficient method for producing these compounds (Dao et al., 2018).

Photochromic Behavior

Research on methyl-induced linear and angular thieno-2H-chromenes, prepared by reacting methylated hydroxybenzo[b]thiophenes with propargylic alcohols, has explored their photochromic behavior. These studies aim to understand how certain modifications to the chromene structure affect its light-responsive properties, which could have implications for the development of new materials with specific optical applications (Queiroz et al., 2003).

Anticancer and Biological Activities

While details on drug use and dosage are excluded, it's noteworthy to mention that derivatives of this compound have been synthesized and evaluated for various biological activities, including potential anticancer properties. The emphasis on synthesizing novel derivatives stems from the ongoing search for compounds with improved efficacy and specificity in treating diseases (Chaudhary et al., 2012).

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires comprehensive studies involving cellular assays, molecular biology techniques, and potentially in vivo models.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Properties

IUPAC Name

6-bromo-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURURZRRXLJDSV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.